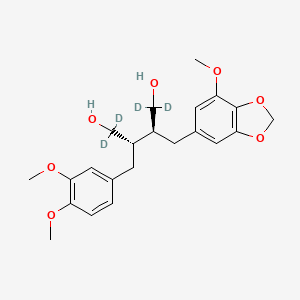
1,4-O-Didesmethyl Phyllanthin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-O-Didesmethyl Phyllanthin-d4 is a deuterated derivative of 1,4-O-Didesmethyl Phyllanthin, a compound extracted from the Phyllanthus niruri plant. This compound is primarily used in proteomics research and has a molecular formula of C22H24D4O7 with a molecular weight of 408.48 .
Preparation Methods
The synthesis of 1,4-O-Didesmethyl Phyllanthin-d4 involves multiple steps, starting from the extraction of Phyllanthin from the Phyllanthus niruri plant. The deuteration process involves the replacement of hydrogen atoms with deuterium, which is achieved through specific reaction conditions and reagents.
Chemical Reactions Analysis
1,4-O-Didesmethyl Phyllanthin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,4-O-Didesmethyl Phyllanthin-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving the metabolic pathways of Phyllanthus niruri extracts.
Medicine: Investigated for its potential anti-diabetic and anti-arthritic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,4-O-Didesmethyl Phyllanthin-d4 involves its interaction with specific molecular targets and pathways. It is known to inhibit P-glycoprotein (P-gp), a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents. The compound’s anti-diabetic and anti-arthritic effects are attributed to its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
1,4-O-Didesmethyl Phyllanthin-d4 can be compared with other similar compounds such as:
Phyllanthin: The parent compound from which this compound is derived. It shares similar pharmacological properties but lacks the deuterated isotopic substitution.
1,4-O-Didesmethyl Phyllanthin: The non-deuterated form of the compound, which is used in similar research applications but may exhibit different pharmacokinetics.
Other Deuterated Derivatives: Compounds like deuterated Phyllanthin derivatives, which are used for similar purposes in research but may have varying degrees of isotopic substitution
This compound stands out due to its unique deuterated structure, which provides advantages in analytical and pharmacological studies.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S,3S)-1,1,4,4-tetradeuterio-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1/i11D2,12D2 |
InChI Key |
WTRAXKOXNKPSLF-DMWISJMJSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)C([2H])([2H])O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















